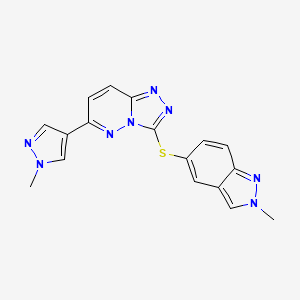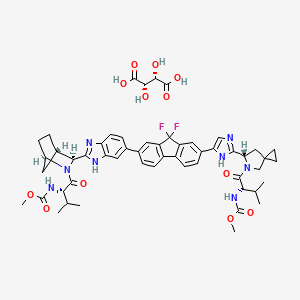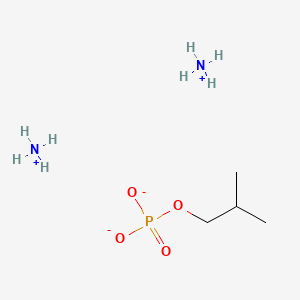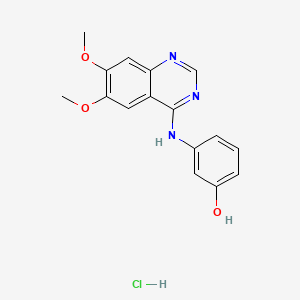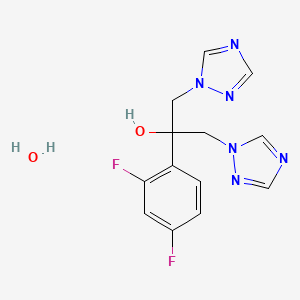
2,4,5-TRICHLOROPHENOXY-ACETIC ACID-RING-UL-14C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-TRICHLOROPHENOXY-ACETIC ACID-RING-UL-14C is a synthetic auxin, a type of plant hormone, and a chlorophenoxy acetic acid herbicide. It is used to defoliate broad-leafed plants and was developed in the late 1940s . This compound is known for its role in the agricultural industry and its historical use in defoliants like Agent Orange .
Preparation Methods
2,4,5-TRICHLOROPHENOXY-ACETIC ACID-RING-UL-14C is synthesized by the reaction of 2,4,5-Trichlorophenol with chloroacetic acid . The reaction involves the substitution of the hydrogen atoms in the phenoxyacetic acid ring with chlorine atoms at positions 2, 4, and 5 . Industrial production methods require careful temperature control to minimize the formation of toxic by-products like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) .
Chemical Reactions Analysis
2,4,5-TRICHLOROPHENOXY-ACETIC ACID-RING-UL-14C undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated phenols and other by-products.
Substitution: The chlorine atoms can be substituted by other groups, depending on the reagents and conditions used.
Common reagents for these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include 3,4-dichlorophenol, 2,5-dichlorophenol, and phenol .
Scientific Research Applications
2,4,5-TRICHLOROPHENOXY-ACETIC ACID-RING-UL-14C has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of chlorinated phenoxy acids.
Biology: Investigated for its effects on plant growth and development due to its role as a synthetic auxin.
Industry: Used in the agricultural industry for weed control and defoliation.
Mechanism of Action
The mechanism of action of 2,4,5-TRICHLOROPHENOXY-ACETIC ACID-RING-UL-14C involves its function as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant . The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparison with Similar Compounds
2,4,5-TRICHLOROPHENOXY-ACETIC ACID-RING-UL-14C is similar to other chlorophenoxy acetic acid herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar applications but different toxicity profiles.
Dicamba: A herbicide that has largely replaced this compound due to lower toxicity.
Triclopyr: Another replacement with a different mode of action and lower environmental impact.
The uniqueness of this compound lies in its historical significance and its specific chemical structure that leads to the formation of toxic by-products like TCDD during its synthesis .
Properties
CAS No. |
104873-01-0 |
|---|---|
Molecular Formula |
C8H5Cl3O3 |
Molecular Weight |
267.43 g/mol |
IUPAC Name |
2-(3,4,6-trichloro(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13)/i1+2,2+2,4+2,5+2,6+2,7+2 |
InChI Key |
SMYMJHWAQXWPDB-ZKEOZTQVSA-N |
Isomeric SMILES |
[14CH]1=[14C]([14C](=[14CH][14C](=[14C]1Cl)Cl)Cl)OCC(=O)O |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |
Synonyms |
2,4,5-TRICHLOROPHENOXY-ACETIC ACID-RING-UL-14C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


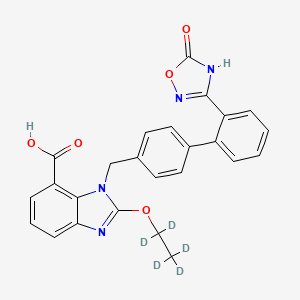

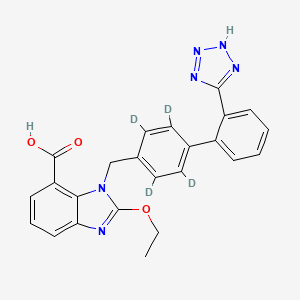

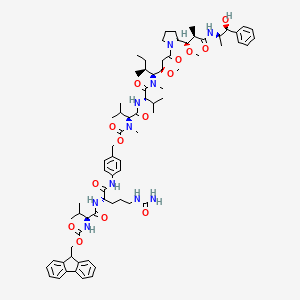
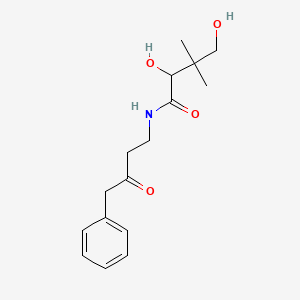
![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B1139166.png)
